2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is an organic compound with the molecular formula C18H30O3S It is characterized by the presence of an octyloxy group attached to a phenoxy ring, which is further connected to an ethoxyethane chain ending with a thiol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol typically involves the reaction of 4-(octyloxy)phenol with ethylene oxide to form 2-{2-[4-(octyloxy)phenoxy]ethoxy}ethanol. This intermediate is then treated with a thiolating agent, such as thiourea, under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to obtain the desired compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the phenoxy ring or the ethoxyethane chain.
Substitution: The octyloxy group or the thiol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Modified phenoxy or ethoxyethane derivatives.
Substitution: Compounds with different functional groups replacing the octyloxy or thiol groups.
Wissenschaftliche Forschungsanwendungen
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins or enzymes, potentially altering their function. The phenoxy and ethoxyethane chains may also interact with lipid membranes or other cellular components, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{2-[4-(Butyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Hexyloxy)phenoxy]ethoxy}ethane-1-thiol
- 2-{2-[4-(Decyloxy)phenoxy]ethoxy}ethane-1-thiol
Uniqueness
2-{2-[4-(Octyloxy)phenoxy]ethoxy}ethane-1-thiol is unique due to the specific length of its octyloxy chain, which can influence its solubility, reactivity, and interaction with biological systems
Eigenschaften
CAS-Nummer |
649739-42-4 |
---|---|
Molekularformel |
C18H30O3S |
Molekulargewicht |
326.5 g/mol |
IUPAC-Name |
2-[2-(4-octoxyphenoxy)ethoxy]ethanethiol |
InChI |
InChI=1S/C18H30O3S/c1-2-3-4-5-6-7-12-20-17-8-10-18(11-9-17)21-14-13-19-15-16-22/h8-11,22H,2-7,12-16H2,1H3 |
InChI-Schlüssel |
AVVDUWUSRVXUFF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)OCCOCCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.